![molecular formula C15H17N2O4P B1613802 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate CAS No. 31699-61-3](/img/structure/B1613802.png)
4-Methylanilinium 1H-indol-3-yl hydrogen phosphate
Overview
Description
4-Methylanilinium 1H-indol-3-yl hydrogen phosphate, also known as 3-Indoxyl Phosphate, P-Toluidine Salt, is an organic compound with a complex molecular structure . It is a fundamental compound extensively employed in biomedical research, serving as an indispensable substrate for enzymatic assays to assess alkaline phosphatase activity .
Molecular Structure Analysis
The molecular structure of 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate is complex. The molecular formula is C8H8NO4P.C7H9N, and the molecular weight is 320.28 .Scientific Research Applications
Nanoporous Metal Phosphates for Energy Storage
Research on nanoporous metal phosphates, such as nickel, aluminum, and zirconium phosphates, has demonstrated their applicability in energy storage, particularly as electrode materials for supercapacitors. These materials exhibit high surface areas, controlled morphology, and crystallinity, leading to superior specific capacitance and excellent retention capacity over many cycles due to their structural stability (Pramanik et al., 2016).
Phase Transition in Non-Centrosymmetric Compounds
Studies on 2-methyl-5-nitroanilinium dihydrogen phosphate have revealed reversible phase transitions influenced by temperature, which impact the material's structural, spectroscopic, and optical properties. Such phase transitions can significantly affect the material's second harmonic generation (SHG) efficiency, making these compounds suitable for optical applications (Medviediev et al., 2019).
Prebiotic Chemistry
Investigations into the origins of life have explored phosphate activating agents like methyl isocyanide, which could have been produced from simple prebiotic feedstocks. These agents drive the conversion of nucleoside monophosphates to phosphorimidazolides under potentially prebiotic conditions, suggesting a critical role in the early biochemical processes that led to life (Mariani et al., 2018).
Phosphorus Solubilization in Agriculture
Microbial phosphorus solubilization has been identified as a promising strategy to improve agricultural productivity sustainably. Soil microorganisms capable of solubilizing insoluble soil phosphate make phosphorus available to plants, enhancing crop growth and yield without environmental hazards. This approach seeks to reduce dependency on conventional chemical fertilizers, pointing towards sustainable agricultural practices (Alori et al., 2017).
properties
IUPAC Name |
1H-indol-3-yl hydrogen phosphate;(4-methylphenyl)azanium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8NO4P.C7H9N/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;1-6-2-4-7(8)5-3-6/h1-5,9H,(H2,10,11,12);2-5H,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFSEXUMYANGAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[NH3+].C1=CC=C2C(=C1)C(=CN2)OP(=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N2O4P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50647383 | |
Record name | 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
103404-81-5, 31699-61-3 | |
Record name | 1H-Indol-3-ol, dihydrogen phosphate (ester), compd. with 4-methylbenzenamine (1:2) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103404-81-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylanilinium 1H-indol-3-yl hydrogen phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50647383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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